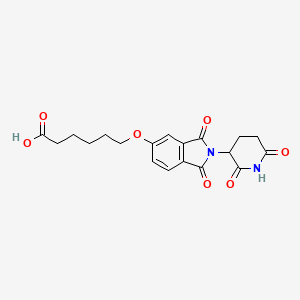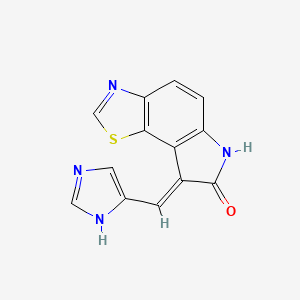
Pkr-IN-C16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pkr-IN-C16 is a specific inhibitor of protein kinase R (PKR), a double-stranded RNA-dependent protein kinase. This compound has shown promise in various scientific research applications, particularly in the fields of medicine and biology. It is known for its ability to inhibit the autophosphorylation of PKR, thereby unlocking the translation blockade induced by PKR in primary neuronal cultures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pkr-IN-C16 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and often vary depending on the manufacturer. the general approach involves the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in solid form and can be dissolved in various solvents for use in different applications .
Analyse Des Réactions Chimiques
Types of Reactions
Pkr-IN-C16 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Applications De Recherche Scientifique
Pkr-IN-C16 has a wide range of scientific research applications, including:
Mécanisme D'action
Pkr-IN-C16 exerts its effects by binding to the ATP-binding site of PKR, thereby blocking its autophosphorylation. This inhibition prevents the activation of downstream signaling pathways that are involved in various cellular processes, including protein synthesis and apoptosis. The compound has an IC50 value of 186-210 nM, indicating its potency as a PKR inhibitor .
Comparaison Avec Des Composés Similaires
Pkr-IN-C16 is unique in its specificity for PKR and its ability to inhibit autophosphorylation. Similar compounds include:
Imidazolo-oxindole PKR inhibitor C16: Another specific inhibitor of PKR with similar properties.
6-amino-3-methyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide: A novel PKR inhibitor with anti-apoptotic properties.
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and applications.
Propriétés
Formule moléculaire |
C13H8N4OS |
|---|---|
Poids moléculaire |
268.30 g/mol |
Nom IUPAC |
(8E)-8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one |
InChI |
InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3+ |
Clé InChI |
VFBGXTUGODTSPK-FPYGCLRLSA-N |
SMILES isomérique |
C1=CC2=C(C\3=C1NC(=O)/C3=C/C4=CN=CN4)SC=N2 |
SMILES canonique |
C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


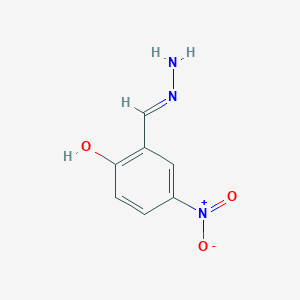

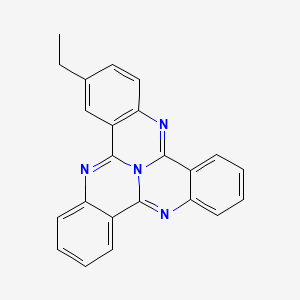
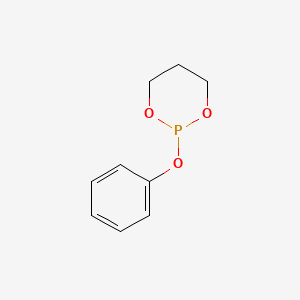
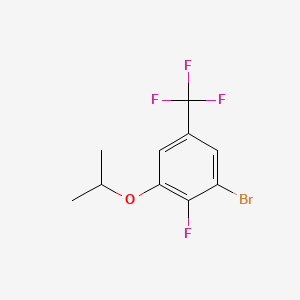
![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)
![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)

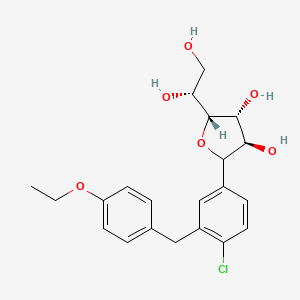
![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)
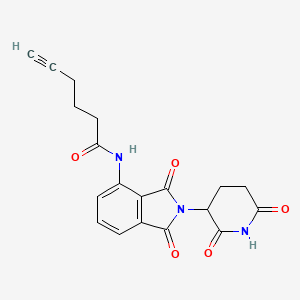
![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)

